2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide
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Overview
Description
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfonyl, anilino, and phenylsulfanyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of N-methylsulfonylaniline: This involves the reaction of aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of 2-phenylsulfanylethylamine: This intermediate can be synthesized by reacting 2-bromoethyl phenyl sulfide with ammonia or an amine.
Coupling Reaction: The final step involves coupling N-methylsulfonylaniline with 2-phenylsulfanylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl and phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and phenylsulfanyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methylsulfonylaniline: Shares the sulfonyl and anilino groups but lacks the phenylsulfanyl moiety.
2-phenylsulfanylethylamine: Contains the phenylsulfanyl group but lacks the sulfonyl and anilino groups.
N-(2-phenylsulfanylethyl)acetamide: Similar structure but without the N-methylsulfonylanilino group.
Uniqueness
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide is unique due to the combination of sulfonyl, anilino, and phenylsulfanyl groups in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-24(21,22)19(15-8-4-2-5-9-15)14-17(20)18-12-13-23-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHXJYGNOOBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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